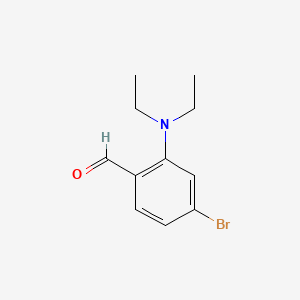

4-Bromo-2-(diethylamino)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

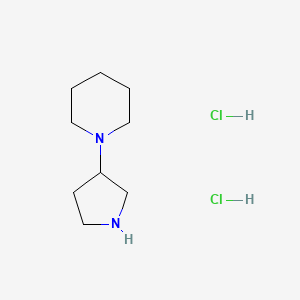

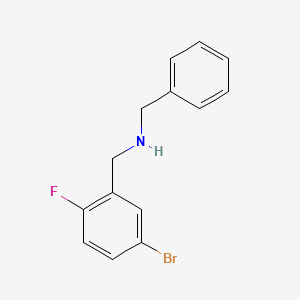

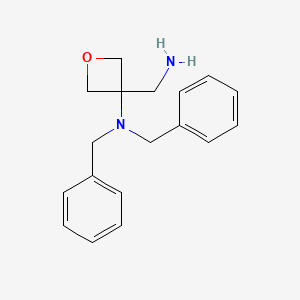

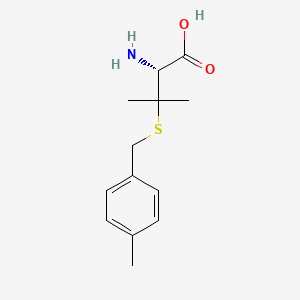

“4-Bromo-2-(diethylamino)benzaldehyde” is a chemical compound with the CAS Number: 1099629-82-9 . It has a molecular weight of 256.14 . The IUPAC name for this compound is 4-bromo-2-(diethylamino)benzaldehyde .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-(diethylamino)benzaldehyde” is1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“4-Bromo-2-(diethylamino)benzaldehyde” is a solid compound . It has a molecular weight of 256.14 . The compound is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-Bromo-2-(diethylamino)benzaldehyde (DEAB) has been studied in various synthesis and chemical reaction contexts. In one study, DEAB was used in the Meerwein alkylation of Ehrlich's aldehyde. This study showed that DEAB is alkylated only at O by either ethyl or methyl oxonium reagent, leading to the formation of iminium salts, which are prone to hydrolysis (Froschauer et al., 2013). Another study demonstrated the use of DEAB as a photolabile protecting group for aldehydes and ketones, showing its potential in photoreactive applications (Lu et al., 2003).

Analytical Chemistry

DEAB has applications in analytical chemistry as well. For example, a study developed and validated an HPLC-UV method using DEAB as a derivatizing agent for the analysis of methoxyamine, a potential anti-cancer drug (Liao et al., 2005).

Corrosion Inhibition

DEAB has also been evaluated for its corrosion inhibition properties. A study investigated DEAB thiosemicarbazone for inhibiting corrosion of maraging steel in phosphoric acid, finding that the efficiency of DEAB increased with its concentration (Poornima et al., 2011).

Spectrophotometric Analysis

In spectrophotometry, DEAB thiosemicarbazone was proposed as a sensitive and selective reagent for the determination of palladium. The method showed good sensitivity and specificity for palladium detection (Parameshwara et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-(diethylamino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMNPFGQMFQOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655924 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(diethylamino)benzaldehyde | |

CAS RN |

1099629-82-9 |

Source

|

| Record name | 4-Bromo-2-(diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

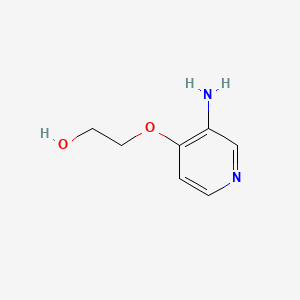

![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)

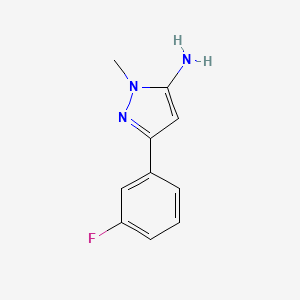

![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)